6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Description
6-Chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a chloro group at position 6 and a carboxamide-linked 4-methylthiazole moiety at position 2. This compound belongs to a broader class of imidazopyridine derivatives known for their diverse pharmacological and agrochemical applications, including nematicidal, antiprotozoal, and nuclear receptor-modulating activities .
Properties
IUPAC Name |
6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c1-7-6-19-12(14-7)16-11(18)9-5-17-4-8(13)2-3-10(17)15-9/h2-6H,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPYJPOVLZGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine and Carbonyl Derivatives
The imidazo[1,2-a]pyridine scaffold is synthesized through a TosOH-catalyzed reaction between 6-chloropyridin-2-amine and α-bromoketones. For example, 2-bromo-1-(4-methylthiazol-2-yl)ethan-1-one reacts with 6-chloropyridin-2-amine in methanol at 70°C for 12 hours, yielding the intermediate 6-chloro-2-(4-methylthiazol-2-yl)imidazo[1,2-a]pyridine. TosOH (20 mol%) accelerates imine formation and subsequent cyclization, with yields averaging 58–65% after silica gel chromatography.
Critical Parameters
Halogenation at Position 6
Thiazole Ring Functionalization
Suzuki-Miyaura Coupling for Thiazole Substitution
The 4-methylthiazol-2-yl group is introduced via Pd-catalyzed cross-coupling. A boronic ester derivative (e.g., 4-methylthiazol-2-ylboronic acid pinacol ester) reacts with 6-chloro-2-iodoimidazo[1,2-a]pyridine under Suzuki conditions (Pd(PPh), NaCO, dioxane/water). Optimized conditions (110°C, 12 hours) yield 70–75% of the coupled product.
Table 1: Suzuki Coupling Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | Dioxane/HO | 110 | 75 |
| PdCl(dppf) | Toluene/EtOH | 100 | 62 |
| Pd(OAc) | DMF/HO | 120 | 58 |
Carboxamide Formation
Carboxylic Acid Intermediate
The 2-carboxylic acid precursor is synthesized via hydrolysis of ethyl 6-chloro-2-(4-methylthiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxylate. Using 1M NaOH in THF/water (1:1) at 80°C for 4 hours achieves quantitative conversion.
EDCI-Mediated Amidation
The carboxylic acid reacts with 4-methylthiazol-2-amine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. After 12 hours at 25°C, the crude product is purified via preparative HPLC (C18 column, 20–80% MeOH/HO), yielding 65–70% of the title compound.
Key Spectral Data
-
-NMR (400 MHz, DMSO-d): δ 9.21 (s, 1H, imidazo-H), 8.15 (d, J = 9.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiazole-H), 2.45 (s, 3H, CH).
Continuous Flow Synthesis
Microreactor-Based Approach
A fully automated system combines three steps:
-
Core formation: Bromopyruvic acid and 6-chloro-2-aminopyridine react in DMF at 125°C (residence time: 10 minutes).
-
Hydrolysis: In-line NaOH addition (0.5M, 50°C) generates the carboxylic acid.
-
Amidation: EDCI/HOBt coupling at 25°C (residence time: 20 minutes).
This method achieves a throughput of 72 compounds/day with 65–70% overall yield.
Comparative Analysis of Methods
Table 2: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise Condensation | 58 | 95 | 24 |
| Suzuki Coupling | 75 | 98 | 12 |
| Continuous Flow | 70 | 97 | 0.5 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown promising cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance potency against these cell lines .
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | HepG2 | TBD | Induction of apoptosis |
| This compound | MDA-MB-231 | TBD | Inhibition of cell proliferation |
Note: TBD indicates that specific IC50 values are yet to be determined in current studies.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that imidazo[1,2-a]pyridine derivatives can selectively inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The selectivity for COX-2 over COX-1 is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition Potency of Selected Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | >100 | 0.08 | >1250 |
Mechanistic Insights
The mechanism by which This compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : Studies suggest that this compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases : Some derivatives have been identified as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR), which are critical in cancer cell survival and proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity. One derivative was found to possess an IC50 value significantly lower than traditional chemotherapeutics against breast cancer cell lines. This highlights the potential for these compounds to serve as lead candidates for drug development .
Mechanism of Action
The mechanism of action of 6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Fluazaindolizine (CAS 1254304-22-7)
- Structure : 8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide.
- Key Differences : Replaces the thiazole group with a sulfonamide-linked aryl moiety and adds a trifluoromethyl group.
- Application : Commercial nematicide (Salibro™) with high environmental safety .
- Activity : Targets plant-parasitic nematodes via inhibition of mitochondrial complex II .
Comparison: Unlike fluazaindolizine, the thiazole-containing compound lacks a sulfonamide group, which may reduce its persistence in soil but alter target specificity. No nematicidal data are reported for the target compound, suggesting divergent applications.
Pharmacological Analogues Targeting Nuclear Receptors
N-Phenyl-6-(Pyrid-2-yl)Imidazo[1,2-a]Pyridine-2-Carboxamide
- Structure : Phenyl and pyridyl substituents instead of thiazole and chloro groups.
- Activity : Potent Nurr1 agonist (EC~50~ = 1 nM) in neuronal cells, enhancing transcriptional activity .
- SAR Insight : The pyridyl group at position 6 is critical for receptor binding, while the phenyl carboxamide optimizes solubility .
Comparison : The target compound’s 4-methylthiazole may introduce steric hindrance or electronic effects that modulate Nurr1 binding. Testing against Nurr1 is required to confirm activity.
Antitubercular Imidazopyridine Carboxamides
Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives (e.g., 5a-q)
- Structure : Variably substituted at positions 6 and 2; common substituents include halogens and aryl groups.
- Activity: MIC values of 17–30 μM against Mycobacterium tuberculosis (Mtb), targeting InhA enoyl reductase .
- SAR Insight : Chloro substituents enhance lipophilicity and membrane penetration .
Comparison : The target compound’s 6-chloro substitution aligns with antitubercular derivatives, but the thiazole’s impact on InhA inhibition remains unexplored.
Antiprotozoal Chalcone-Conjugated Analogues
(E)-N-(4-(3-(2-Chlorophenyl)Acryloyl)Phenyl)Imidazo[1,2-a]Pyridine-2-Carboxamide
- Structure : Chalcone moiety conjugated to the carboxamide.
- Activity: IC~50~ = 1.35 μM against Trypanosoma brucei brucei; non-cytotoxic (selectivity index >50) .
- SAR Insight : Electron-withdrawing groups (e.g., chloro) on the chalcone enhance protozoal membrane disruption .
Comparison : The thiazole group may replace the chalcone’s role in parasite membrane interaction, but activity data are needed.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 307.76 | 6-Cl, 2-(4-methylthiazole) | 2.8 |
| Fluazaindolizine | 475.73 | 8-Cl, 2-sulfonamide | 3.5 |
| N-Phenyl-6-(pyrid-2-yl) analogue | 340.36 | 6-pyridyl, 2-phenyl | 2.2 |
| 6-Chloro-N-(3-hydroxypropyl) analogue | 253.69 | 6-Cl, 2-hydroxypropyl | 1.5 |
Biological Activity
6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS Number: 1010891-15-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H9ClN4OS, featuring a thiazole moiety and an imidazopyridine scaffold. The presence of chlorine and methyl groups contributes to its biological properties.
Pharmacological Activities
Recent studies have highlighted various pharmacological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value indicating potent activity .
- A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds display a range of anticancer activities, suggesting that structural modifications can enhance efficacy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : The introduction of electron-withdrawing groups such as chlorine at specific positions enhances biological activity.
- Thiazole Influence : The presence of the thiazole ring is essential for maintaining the desired pharmacological effects, particularly in anticancer and antimicrobial activities .
Study 1: Anticancer Evaluation
A recent study investigated the anticancer properties of various imidazopyridine derivatives, including our compound. The results indicated that modifications at the 2-carboxamide position significantly influenced cytotoxicity against cancer cell lines. Notably, the compound showed promising results against resistant strains of cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against certain bacterial strains, highlighting its potential as an antimicrobial agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of intermediates (e.g., chlorinated acetones with aminopyridines) followed by functionalization of the thiazole moiety. For example, nitration at specific positions can be achieved using HNO₃/H₂SO₄ under controlled temperatures (60–80°C) to avoid over-nitration. Reaction optimization includes solvent selection (e.g., 1,2-dimethoxyethane for improved solubility) and stoichiometric adjustments to minimize byproducts . Alternative routes may employ hydrazonoyl halides or alkyl carbothioates for heterocyclic ring formation .
Q. How is structural confirmation of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing the thiazole C-H (δ ~7.5–8.5 ppm) from imidazo-pyridine protons.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed masses within ±2 ppm error).
- IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and chloro-substituent vibrations .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms regiochemistry of substitutions .
Q. What preliminary biological screening methods are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Antiparasitic assays : Use Leishmania or Trypanosoma cultures to assess IC₅₀ values via MTT or resazurin-based viability assays .
- Kinase inhibition studies : Screen against Src/Abl kinases using fluorescence polarization assays with ATP-competitive probes.
- Cytotoxicity profiling : Employ human cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity or reduce off-target effects?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 3) to modulate electron density and binding pocket interactions .
- Side-chain diversification : Replace the 4-methylthiazole with bulkier groups (e.g., cyclopropyl or propyl-triazole) to improve steric complementarity with hydrophobic enzyme regions .
- Bioisosteric replacements : Substitute the chloro group with bioisosteres like trifluoromethyl (-CF₃) to balance lipophilicity and metabolic stability .
Q. What computational strategies are effective in predicting synthetic pathways or optimizing reaction yields?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and identify low-energy pathways for cyclocondensation or nitration steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict feasible intermediates or optimal solvent systems.
- Retrosynthetic analysis : Tools like AI-powered synthesis planners can decompose the target molecule into commercially available building blocks (e.g., 3-amino-6-chloropyridazine) .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies in vitro vs. in vivo .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., kinase) to confirm binding modes and rule out assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
